N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide
Overview
Description
N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of an amino group, a chlorine atom, and an ethyl group attached to a thiophene ring
Mechanism of Action
Target of Action
Similar compounds have been reported to have potent inhibitory effects on human adenovirus (hadv) infections .
Mode of Action
It is suggested that similar compounds possibly target the hadv dna replication process .
Biochemical Pathways
Similar compounds have been shown to suppress later steps of the hadv life cycle .
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability.
Result of Action
Similar compounds have been shown to exhibit increased selectivity indexes and maintain sub-micromolar to low micromolar potency against hadv .
Action Environment
The compound’s solubility in dmso suggests it may be stable in a variety of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-chlorobenzoyl chloride and 5-ethylthiophene-2-carboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-amino-2-chlorobenzoyl chloride is reacted with 5-ethylthiophene-2-carboxylic acid in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
- N-(4-amino-2-chlorophenyl)phthalimide
- N-(4-amino-2-chlorophenyl)benzamide hydrochloride
Uniqueness
N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide is unique due to the presence of the ethyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-2-9-4-6-12(18-9)13(17)16-11-5-3-8(15)7-10(11)14/h3-7H,2,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAIHNKHBKOUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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